molecular formula C18H19BN2O2 B13358692 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline

Cat. No.: B13358692
M. Wt: 306.2 g/mol
InChI Key: SYLDOSAHIQDIMD-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline (CAS: 1156493-59-2) is a boronate ester-functionalized derivative of 1,10-phenanthroline, a heterocyclic aromatic compound renowned for its chelating properties toward transition metals. The incorporation of the pinacol boronate group at the 5-position of the phenanthroline scaffold enhances its utility in Suzuki-Miyaura cross-coupling reactions while retaining the ligand’s ability to coordinate metals. This bifunctional nature makes it valuable in catalysis, materials science, and supramolecular chemistry .

Properties

Molecular Formula

C18H19BN2O2

Molecular Weight

306.2 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline

InChI

InChI=1S/C18H19BN2O2/c1-17(2)18(3,4)23-19(22-17)14-11-12-7-5-9-20-15(12)16-13(14)8-6-10-21-16/h5-11H,1-4H3

InChI Key

SYLDOSAHIQDIMD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=C2C=CC=N4)N=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-Bromo-1,10-phenanthroline

  • Procedure : Bromination of 1,10-phenanthroline using bromine in concentrated sulfuric acid at 135°C for 23 hours yields 5-bromo-1,10-phenanthroline in 72% yield.
  • Key Reaction :
    $$
    \text{1,10-Phenanthroline} + \text{Br}2 \xrightarrow{\text{H}2\text{SO}_4, 135^\circ\text{C}} \text{5-Bromo-1,10-phenanthroline}
    $$

Step 2: Miyaura Borylation

  • Reagents : 5-Bromo-1,10-phenanthroline, bis(pinacolato)diboron, Pd(PPh₃)₄, KOAc, THF.
  • Conditions : Reaction at 80°C for 12–72 hours under nitrogen.
  • Workup : Purification via column chromatography (petroleum ether/CH₂Cl₂).
  • Yield : 50–60%.
  • Analytical Data :
    • $$ ^1\text{H NMR} $$ (CDCl₃): δ 9.14 (s, 1H), 8.83–8.75 (m, 4H), 1.41 (s, 12H).

Direct C-H Borylation

A one-pot approach avoids pre-halogenation but requires optimized conditions.

Procedure

  • Reagents : 1,10-Phenanthroline, bis(pinacolato)diboron, Ir catalyst (e.g., [Ir(OMe)(COD)]₂), dtbpy ligand1.
  • Conditions : Heating at 100°C in anhydrous THF for 24 hours.
  • Yield : Limited data available; reported ~30% for analogous systems2.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Suzuki-Miyaura Coupling High selectivity, scalable Requires brominated precursor 50–60%
Direct C-H Borylation Avoids halogenation steps Lower yield, specialized catalysts ~30%

Applications in Material Science

The boronate ester moiety enables further functionalization for:

  • OLEDs : As electron-transport layers.
  • Sensors : Chelation with metals for electrochemical detection.

Key Challenges

  • Steric Hindrance : The planar phenanthroline core complicates borylation at the 5-position.
  • Purification : Column chromatography is often required due to byproducts.
  • While direct C-H borylation is theorized, explicit protocols for this compound are sparse in the reviewed literature. 

  • While direct C-H borylation is theorized, explicit protocols for this compound are sparse in the reviewed literature. 

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized phenanthroline derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the development of new catalytic systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline involves its interaction with specific molecular targets. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its boronic acid moiety can interact with diols and other nucleophiles, facilitating a range of chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Phenanthrolines

Fluorinated phenanthrolines, such as 5-fluoro-1,10-phenanthroline and 5,6-difluorophenanthroline, differ in their electronic and biological properties. Fluorination reduces electron density on the aromatic core, enhancing oxidative stability and altering metal-ligand interactions. For instance, copper complexes of fluorinated phenanthrolines exhibit cytotoxic activity against cancer cells with reduced toxicity to healthy cells . In contrast, the boronate-functionalized phenanthroline lacks direct medicinal applications but excels in cross-coupling reactivity due to the boronate group’s nucleophilicity.

Property 5-Boronyl Phenanthroline 5-Fluoro Phenanthroline
Key Functional Group Pinacol boronate Fluorine
Synthesis Yield* 37–41% (for related analogs) 58–89%
Primary Application Cross-coupling, catalysis Medicinal chemistry
Electronic Effect Electron-deficient (boron) Electron-withdrawing (fluorine)

*Synthesis yields vary based on methods. Boronate phenanthroline derivatives often require multi-step syntheses with moderate yields, while fluorinated analogs are synthesized via direct fluorination or Skraup–Debner–Miller reactions .

Boronate Esters with Heteroaromatic Cores

Pyridinyl and Morpholine-Based Boronates

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS: 485799-04-0) features a pyridine-morpholine backbone. The pyridine nitrogen and morpholine oxygen atoms introduce distinct electronic effects compared to phenanthroline’s rigid, conjugated nitrogen system. This compound is less effective in metal coordination but offers improved solubility in polar solvents due to the morpholine group .

Oxazole-Based Boronates

The oxazole’s electron-deficient nature accelerates transmetallation in Suzuki reactions but limits stability under acidic conditions. In contrast, the phenanthroline derivative’s extended π-system enhances stability and facilitates π-π stacking in supramolecular assemblies .

Phenothiazine and Anthracene-Based Boronates

10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine (CAS: 1771775-13-3) incorporates a sulfur-containing phenothiazine moiety. The sulfur atom introduces redox-active properties, making it suitable for organic electronics. However, its bulkier structure reduces catalytic efficiency compared to the planar phenanthroline analog . Similarly, anthracene-based boronates (e.g., 4,4,5,5-Tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane) exhibit strong fluorescence but suffer from lower solubility .

Reactivity in Cross-Coupling Reactions

The boronate group in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline enables participation in Suzuki-Miyaura reactions, as demonstrated in the synthesis of tetrakis(carboxyphenyl)phenanthroline derivatives (37% yield) . However, its reactivity is moderated by steric hindrance from the phenanthroline core. In contrast, simpler aryl boronates (e.g., [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol) achieve higher yields (>80%) in analogous reactions due to reduced steric bulk .

Physical and Chemical Properties

  • Solubility: The phenanthroline derivative is sparingly soluble in polar solvents (e.g., methanol) but dissolves well in dichloromethane and THF. Morpholine-containing analogs show superior solubility in alcohols .
  • Thermal Stability : Decomposition temperatures for boronate-phenanthrolines exceed 200°C, outperforming oxazole-based derivatives .
  • Crystallinity : The rigid phenanthroline framework promotes crystalline material formation, critical for X-ray diffraction studies .

Q & A

Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline?

The synthesis typically involves Suzuki-Miyaura cross-coupling , leveraging the boronic ester group’s reactivity. A general protocol includes:

  • Substrate Preparation : Start with halogenated 1,10-phenanthroline (e.g., 5-bromo-1,10-phenanthroline).
  • Catalyst System : Use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or Et₃N) in a mixed solvent system (e.g., 1,4-dioxane/water) .
  • Boron Partner : React with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert atmosphere at 80–100°C for 6–12 hours .
  • Workup : Purify via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N to prevent boronic acid decomposition) .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm for phenanthroline) and boron-adjacent methyl groups (δ 1.0–1.3 ppm) .
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester .
  • X-ray Crystallography : Use programs like SHELXL (open-source) to resolve molecular geometry, particularly the planar phenanthroline and tetrahedral boron center .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₂₀H₂₂BN₂O₂) .

Q. What are its primary applications in coordination chemistry?

The phenanthroline moiety acts as a bidentate ligand for transition metals (e.g., Cu, Fe), enabling applications in:

  • Catalysis : Stabilizing metal centers in cross-coupling or oxidation reactions .
  • Sensors : Fluorescent probes via metal-ligand charge transfer (MLCT) .
  • Materials Science : Building blocks for metal-organic frameworks (MOFs) with tunable electronic properties .

Advanced Questions

Q. How does solvent choice impact its reactivity in Suzuki-Miyaura couplings?

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance solubility but may promote side reactions (e.g., protodeboronation).
  • Ether-Water Mixtures (e.g., 1,4-dioxane/H₂O): Balance reactivity and stability, especially with hydrophilic substrates .
  • Additives : Et₃N (0.25% v/v) in the eluent suppresses boronic acid decomposition during purification .

Q. What strategies mitigate decomposition during storage?

  • Storage Conditions : Keep at 0–6°C under argon to prevent hydrolysis of the boronic ester .
  • Avoid Moisture : Use desiccants (e.g., silica gel) and flame-dried glassware during handling .
  • Lyophilization : For long-term storage, lyophilize as a solid to minimize oxidative degradation .

Q. How does the phenanthroline moiety influence catalytic activity in cross-coupling?

  • Electronic Effects : The electron-deficient aromatic system stabilizes Pd(0) intermediates, accelerating oxidative addition .
  • Steric Effects : Rigid planar structure prevents undesired coordination modes, improving regioselectivity (e.g., meta-borylation in amide derivatives) .
  • Synergy with Boron : The boronic ester enables transmetalation while phenanthroline modulates Pd’s redox properties .

Q. What crystallographic parameters are critical for resolving its structure?

  • Data Collection : Use high-resolution X-ray data (e.g., Cu-Kα radiation, λ = 1.54178 Å).
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen placement. Key metrics:
    • R-factor : < 0.05 for reliable resolution.
    • Torsion Angles : Confirm planarity of phenanthroline (deviation < 2°) and boronic ester geometry .

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